(tert-Butyldimethylsilyloxy)malononitrile
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Overview
Description
(tert-Butyldimethylsilyloxy)malononitrile is a versatile organic compound known for its stability and reactivity. It is a cyanohydrin derivative that contains a tert-butyldimethylsilyl (TBS) group, which enhances its chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (tert-Butyldimethylsilyloxy)malononitrile typically involves the reaction of a suitable cyanohydrin with tert-butyldimethylsilyl chloride (TBSCl) in the presence of a base such as imidazole or triethylamine. The reaction is usually carried out in an aprotic solvent like dichloromethane at room temperature. The TBS group is introduced to protect the hydroxyl group of the cyanohydrin, resulting in the formation of the desired compound.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems ensures consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
(tert-Butyldimethylsilyloxy)malononitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into simpler nitrile compounds.
Substitution: The TBS group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce simpler nitriles. Substitution reactions result in the replacement of the TBS group with other functional groups.
Scientific Research Applications
(tert-Butyldimethylsilyloxy)malononitrile has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a protecting group for hydroxyl functionalities.
Biology: Employed in the synthesis of biologically active molecules and as a reagent in biochemical assays.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of (tert-Butyldimethylsilyloxy)malononitrile involves its ability to act as a protecting group for hydroxyl functionalities. The TBS group shields the hydroxyl group from unwanted reactions, allowing for selective transformations. The compound’s reactivity is influenced by the stability of the TBS group and its ability to undergo substitution reactions.
Comparison with Similar Compounds
Similar Compounds
Propanedinitrile: Lacks the TBS group, making it less stable and reactive.
Cyanohydrin: Contains a hydroxyl group instead of the TBS group, leading to different reactivity and stability.
Tert-Butyldimethylsilyl Chloride (TBSCl): Used as a reagent to introduce the TBS group into cyanohydrins.
Uniqueness
(tert-Butyldimethylsilyloxy)malononitrile is unique due to the presence of the TBS group, which enhances its stability and reactivity compared to similar compounds. This makes it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
2-[tert-butyl(dimethyl)silyl]oxypropanedinitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2OSi/c1-9(2,3)13(4,5)12-8(6-10)7-11/h8H,1-5H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIQDCGCDLHCZHB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC(C#N)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2OSi |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
128302-78-3 |
Source
|
Record name | (tert-Butyldimethylsilyloxy)malononitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What are the key properties of (tert-Butyldimethylsilyloxy)malononitrile that make it useful in organic synthesis?
A1: this compound, often represented as H-MAC-TBS [], is a stable and readily available reagent that serves as a masked acyl cyanide. This means it can be used to introduce the versatile "C(CN)2O" group into molecules []. This group can then be further manipulated to access a variety of functional groups, making H-MAC-TBS a powerful tool for building complex molecules. The "TBS" protecting group offers stability and can be selectively removed later in a synthetic sequence [].
Q2: How is this compound synthesized and purified?
A2: The synthesis of H-MAC-TBS, as with other MAC reagents, is a three-step process starting from malononitrile []:
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